molecular formula C9H16O B15210761 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran CAS No. 131532-55-3

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran

Cat. No.: B15210761
CAS No.: 131532-55-3
M. Wt: 140.22 g/mol
InChI Key: HXVCRRAPRCROTK-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran is a heterocyclic organic compound known for its unique structure and properties. It is a derivative of dihydrofuran, characterized by the presence of isopropyl and dimethyl groups at specific positions on the furan ring. This compound has garnered interest due to its role as a sex pheromone in certain insect species, particularly the leather-winged sailor Hylecoetus Dermestoides .

Preparation Methods

The synthesis of 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran involves a multi-step process. One notable method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetoacetic ester, initiated by trivalent manganese acetate . This reaction yields 5-isopropenyl-3-carbethoxy-2,5-dimethyl-4,5-dihydrofuran, which undergoes further transformations to produce the target compound. Industrial production methods typically follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated analogs or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran exerts its effects, particularly as a sex pheromone, involves interaction with specific olfactory receptors in insects. These receptors, upon binding with the compound, trigger a cascade of molecular events leading to behavioral responses such as attraction or mating .

Comparison with Similar Compounds

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran can be compared with other similar compounds like:

Properties

CAS No.

131532-55-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,5-dimethyl-2-propan-2-yl-3H-furan

InChI

InChI=1S/C9H16O/c1-7(2)9(4)6-5-8(3)10-9/h5,7H,6H2,1-4H3

InChI Key

HXVCRRAPRCROTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(O1)(C)C(C)C

Origin of Product

United States

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